molecular formula C4HBrF3NS B578691 5-bromo-4-(trifluoromethyl)-1,3-thiazole CAS No. 1211525-16-4

5-bromo-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B578691
CAS No.: 1211525-16-4
M. Wt: 232.018
InChI Key: DALORIBDLDJPKC-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains a bromine atom, a trifluoromethyl group, and a thiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both bromine and trifluoromethyl groups imparts distinct electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(trifluoromethyl)-1,3-thiazole typically involves the introduction of the bromine and trifluoromethyl groups onto a thiazole ring. One common method is the bromination of 4-(trifluoromethyl)-1,3-thiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkylamines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or diaryl thiazole derivatives.

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor in the development of new drug candidates targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate interactions with biological macromolecules through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(trifluoromethyl)pyrimidine
  • 5-Bromo-4-(trifluoromethyl)thiophene
  • 5-Bromo-4-(trifluoromethyl)imidazole

Uniqueness

5-Bromo-4-(trifluoromethyl)-1,3-thiazole is unique due to the combination of its bromine and trifluoromethyl substituents on a thiazole ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)9-1-10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALORIBDLDJPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-16-4
Record name 5-bromo-4-(trifluoromethyl)-1,3-thiazole
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